molecular formula C16H12Cl2F3N3O B1420044 3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine CAS No. 1209962-52-6

3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

Cat. No. B1420044
CAS RN: 1209962-52-6
M. Wt: 390.2 g/mol
InChI Key: DPUYLHMIZOSZER-UHFFFAOYSA-N
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Description

3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C16H12Cl2F3N3O and its molecular weight is 390.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Isomorphous Analysis

  • Structural Characteristics : Compounds similar to 3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine exhibit unique structural features. For instance, isomorphous structures with methyl- and chloro-substitutions in small heterocyclic analogs have been observed to obey the chlorine-methyl exchange rule, highlighting significant structural properties of such compounds (Swamy et al., 2013).

Synthesis and Antimicrobial Properties

  • Antimicrobial and Anticancer Potential : Research on compounds structurally related to this compound indicates a strong potential for antimicrobial and anticancer applications. For instance, studies have demonstrated the synthesis of novel biologically potent heterocyclic compounds with significant antimicrobial activity (Katariya et al., 2021).

Molecular Docking Studies

  • Molecular Docking and Spectroscopic Analysis : Molecular docking studies of compounds similar to this compound have shown promising results. These studies involve comprehensive spectroscopic and quantum chemical analysis to understand the interaction of these compounds with biological targets (Sivakumar et al., 2021).

Chemical Reactivity and Synthesis

  • Chemical Reactivity and Compound Synthesis : The reactivity of compounds structurally related to this compound in various chemical reactions has been a subject of study. Investigations into their reactions with different nucleophiles have led to the formation of various heterocyclic compounds with potential biological significance (Sokolov & Aksinenko, 2010).

properties

IUPAC Name

3-chloro-N-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2F3N3O/c17-11-3-1-9(2-4-11)14-6-12(25-24-14)8-23-15-13(18)5-10(7-22-15)16(19,20)21/h1-5,7,12H,6,8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUYLHMIZOSZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
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3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 3
3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 4
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3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 5
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3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine
Reactant of Route 6
Reactant of Route 6
3-chloro-N-{[3-(4-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine

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